molecular formula C12H11N5 B14750982 6-benzylpurin-6-amine;6-Benzylaminopurine

6-benzylpurin-6-amine;6-Benzylaminopurine

Cat. No.: B14750982
M. Wt: 225.25 g/mol
InChI Key: BKEGSNBFBMHZNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Benzylaminopurine can be synthesized through various methods. One common synthetic route involves the reaction of adenine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of 6-Benzylaminopurine .

Industrial Production Methods

In industrial settings, the production of 6-Benzylaminopurine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for agricultural and research applications .

Chemical Reactions Analysis

Types of Reactions

6-Benzylaminopurine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyladenine derivatives, while substitution reactions can produce a variety of functionalized purines .

Scientific Research Applications

6-Benzylaminopurine has a wide range of scientific research applications:

Mechanism of Action

6-Benzylaminopurine exerts its effects by mimicking natural cytokinins, which are plant hormones that regulate cell division and growth. It binds to cytokinin receptors in plant cells, activating signaling pathways that promote cell division and differentiation. This leads to increased growth and development of plant tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzylaminopurine is unique due to its high efficacy in stimulating cell division and its ability to extend the post-harvest life of green vegetables and flowers. Its synthetic nature allows for consistent quality and availability, making it a preferred choice in agricultural and research applications .

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

6-benzylpurin-6-amine

InChI

InChI=1S/C12H11N5/c13-12(6-9-4-2-1-3-5-9)10-11(15-7-14-10)16-8-17-12/h1-5,7-8H,6,13H2

InChI Key

BKEGSNBFBMHZNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=NC=NC3=NC=N2)N

Origin of Product

United States

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